Narbonolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

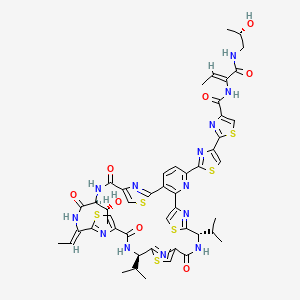

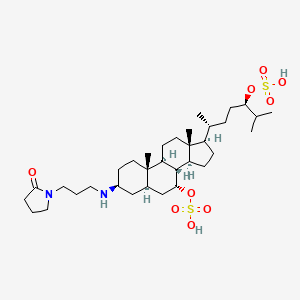

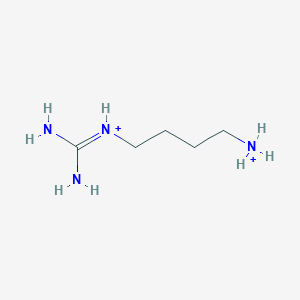

Narbonolide is a 14-membererd macrolide containing seven stereocentres carrying one ethyl, one hydroxy and five methyl substituents. It is the aglycone of the antibiotic narbonomycin and an intermediate in the biosynthesis of pikromycin. It has a role as a metabolite. It is a macrolide and an enone.

Aplicaciones Científicas De Investigación

Total Synthesis and Macrolactone Formation

Narbonolide, recognized for its significance in the pikromycin family of antibiotics, has been a focal point for synthetic chemistry advancements. A notable achievement in this domain is the improved total synthesis of narbonolide and its subsequent biotransformation to pikromycin, utilizing an intramolecular Nozaki-Hiyama-Kishi coupling. This process not only enhances macrocyclization yields but also facilitates the distinction between C3- and C5-oxidation states. The synthesized narbonolide, when subjected to biotransformation through a pikAI deletion mutant of Streptomyces venezuelae, yields pikromycin by undergoing glycosylation and oxidation in vivo. This synthesis-biotransformation integration paves the way for crafting novel macrolide analogues with intriguing biological activities (Venkatraman et al., 2006).

Stereoselective Synthesis

The realm of narbonolide synthesis has also seen progress in the form of a formal total synthesis of the 14-membered macrolactone antibiotic narbonolide. Central to this synthesis is an intramolecular Nozaki-Hiyama-Kishi coupling, which not only improves yield but also promises the rapid synthesis of narbonolide analogues, furthering the study of enzymes in the pikromycin biosynthetic pathway (Venkatraman et al., 2005).

Fragment Synthesis

In the pursuit of understanding narbonolide's structure and synthesis, efforts have been made to construct its fragments with precision. For instance, the C1–C10 fragment of narbonolide has been synthesized in a manner that ensures stereoselectivity. This method involves an iterative asymmetric acyl-thiazolidinethione aldol reaction to generate the fragment's stereocentres, coupled with Myers alkylation to establish the stereocentre at C6 (Narasimhulu et al., 2008). Similarly, a stereoselective synthesis of the C1–C15 chain of narbonolide has been described, integrating various chemical reactions such as asymmetric hydroboration, Evans aldol reaction, and Yamaguchi esterification (Yadav et al., 2013).

Engineered Biosynthesis of Narbonolide Derivatives

The field of engineered biosynthesis has shed light on the production of diverse glycosylated derivatives of narbonolide. Utilizing different deoxysugar biosynthetic gene cassettes and a substrate-flexible glycosyltransferase, new narbonolide analogs with unconventional sugar moieties have been generated. These derivatives exhibit enhanced antibacterial activities compared to both narbonolide and erythromycin, demonstrating the potential of combinatorial biosynthesis in generating macrolides with novel sugars and increased biological efficacy (Han et al., 2012).

Propiedades

Fórmula molecular |

C20H32O5 |

|---|---|

Peso molecular |

352.5 g/mol |

Nombre IUPAC |

(3R,5R,6S,7S,9R,11E,13R,14R)-14-ethyl-6-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione |

InChI |

InChI=1S/C20H32O5/c1-7-17-11(2)8-9-16(21)12(3)10-13(4)18(22)14(5)19(23)15(6)20(24)25-17/h8-9,11-15,17-18,22H,7,10H2,1-6H3/b9-8+/t11-,12-,13+,14-,15-,17-,18+/m1/s1 |

Clave InChI |

YFFOFFWSBYZSOI-HQWJGCFGSA-N |

SMILES isomérico |

CC[C@@H]1[C@@H](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O)C)C)C |

SMILES |

CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)O)C)C)C |

SMILES canónico |

CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)O)C)C)C |

Sinónimos |

narbonolide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone](/img/structure/B1238646.png)

![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)

![(1R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1238655.png)

![Methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl]benzoate](/img/structure/B1238660.png)

![methyl (3S,4R)-8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B1238667.png)